molecular formula C27H25P B8537403 2,6-bis(2,4-Dimethylphenyl)-4-Phenylphosphabenzene CAS No. 293309-69-0

2,6-bis(2,4-Dimethylphenyl)-4-Phenylphosphabenzene

Cat. No. B8537403
CAS RN: 293309-69-0
M. Wt: 380.5 g/mol
InChI Key: YRKKPRNXRCQRIS-UHFFFAOYSA-N
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Description

2,6-bis(2,4-Dimethylphenyl)-4-Phenylphosphabenzene is a useful research compound. Its molecular formula is C27H25P and its molecular weight is 380.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-bis(2,4-Dimethylphenyl)-4-Phenylphosphabenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-bis(2,4-Dimethylphenyl)-4-Phenylphosphabenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

293309-69-0

Molecular Formula

C27H25P

Molecular Weight

380.5 g/mol

IUPAC Name

2,6-bis(2,4-dimethylphenyl)-4-phenylphosphinine

InChI

InChI=1S/C27H25P/c1-18-10-12-24(20(3)14-18)26-16-23(22-8-6-5-7-9-22)17-27(28-26)25-13-11-19(2)15-21(25)4/h5-17H,1-4H3

InChI Key

YRKKPRNXRCQRIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=P2)C3=C(C=C(C=C3)C)C)C4=CC=CC=C4)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

20 g (44 mmol) of 2,6-bis(2,4-dimethylphenyl)-4-phenylpyrylium tetrafluoroborate in 150 ml of n-butanol were used as starting material. The autoclave product obtained after the reaction with PH3 was evaporated to half its volume under reduced pressure. The solid which precipitated was filtered off with suction, washed with n-butanol and subsequently dissolved in toluene. The toluene solution was then washed with water until the aqueous phase was neutral. After removal of the solvent and washing with a little n-pentane, the residue was dissolved in 250 ml of diethyl ether/methanol (3:2). The solution obtained was evaporated under reduced pressure at about 30° C. until a solid precipitated. The solid was filtered off with suction, washed with a little methanol and n-pentane and subsequently dried in a high vacuum. Yield: 8.9 g (53%) of white solid.
Name
2,6-bis(2,4-dimethylphenyl)-4-phenylpyrylium tetrafluoroborate
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

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